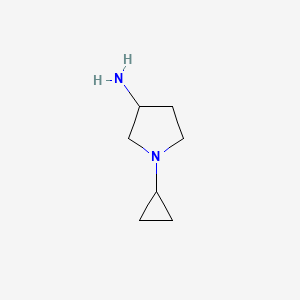

1-Cyclopropylpyrrolidin-3-amine

Descripción

Propiedades

IUPAC Name |

1-cyclopropylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISMTKYGUDKXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Cyclopropylpyrrolidin-3-amine

The following technical guide provides an in-depth analysis of 1-Cyclopropylpyrrolidin-3-amine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2) is a bifunctional heterocyclic amine featuring a pyrrolidine core substituted with a cyclopropyl group at the N1 position and a primary amine at the C3 position. This structural motif is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability compared to N-isopropyl or N-ethyl analogs. It serves as a critical pharmacophore in the synthesis of GPCR antagonists (e.g., Histamine H3), kinase inhibitors, and anti-infective agents.

Due to the presence of two basic nitrogen centers, the compound is frequently handled as its dihydrochloride salt (CAS: 2098058-41-2) to ensure stability against oxidation and carbamylation by atmospheric CO₂.

Chemical Identity & Structural Characterization[2][3]

| Parameter | Data |

| IUPAC Name | 1-Cyclopropylpyrrolidin-3-amine |

| Common Synonyms | 1-Cyclopropyl-3-aminopyrrolidine; 3-Amino-1-cyclopropylpyrrolidine |

| CAS Number (Free Base) | 936221-78-2 |

| CAS Number (2HCl Salt) | 2098058-41-2 |

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol (Free Base); 199.12 g/mol (2HCl) |

| SMILES | NC1CN(C2CC2)C1 |

| Chirality | The C3 position is chiral.[1] Available as Racemate, (R)-enantiomer, or (S)-enantiomer. |

Structural Analysis

The molecule consists of a saturated 5-membered pyrrolidine ring. The N-cyclopropyl substituent introduces significant steric constraint and unique electronic properties due to the high s-character of the cyclopropyl C-C bonds. This often results in lowered basicity of the ring nitrogen compared to N-isopropyl analogs, potentially improving oral bioavailability of derived drugs by reducing lysosomal trapping.

Figure 1: Structural dissection of 1-Cyclopropylpyrrolidin-3-amine highlighting functional regions.

Physicochemical Properties Profile

The following data consolidates experimental observations with high-fidelity predicted values (ACD/Labs, ChemAxon) where experimental data for the free base is proprietary or rare.

| Property | Value / Description | Source/Note |

| Physical State | Liquid (Free Base); Crystalline Solid (HCl Salt) | Experimental |

| Color | Colorless to pale yellow (Liquid) | Experimental |

| Boiling Point | ~185°C at 760 mmHg (Predicted) | Calculated |

| Density | 0.98 ± 0.05 g/cm³ | Calculated |

| pKa (C3-NH₂) | 9.8 ± 0.5 | Basic (Primary Amine) |

| pKa (Ring N) | 6.5 ± 0.5 | Reduced basicity due to cyclopropyl |

| LogP | 0.25 (Predicted) | Hydrophilic / Low Lipophilicity |

| Solubility | Miscible in water, methanol, DCM.[2][3] | Polar organic solvent compatible |

| Flash Point | ~65°C | Flammable Liquid |

Solubility & Lipophilicity

The compound is highly polar. The free base is water-soluble, but for organic synthesis, it is typically dissolved in chlorinated solvents (DCM, Chloroform) or alcohols. The N-cyclopropyl group provides a "lipophilic cap" that aids in crossing biological membranes compared to the unsubstituted pyrrolidine.

Synthetic Methodology

Synthesis of 1-Cyclopropylpyrrolidin-3-amine is non-trivial due to the difficulty of direct N-cyclopropylation using cyclopropyl halides (which are unreactive to Sɴ2). Two primary industrial routes are employed.[4]

Route A: Reductive Amination (The "Kulinkovich" Modified Route)

This method avoids unstable cyclopropanone by using hemiacetal equivalents.

-

Starting Material: N-Boc-3-aminopyrrolidine or 3-Pyrrolidinone ethylene ketal.

-

N-Cyclopropylation: Reaction with (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent (NaBH₃CN) and acid catalyst (AcOH).

-

Deprotection: Removal of the Boc group (if used) with HCl/Dioxane.

Route B: Chan-Lam Coupling

A modern approach using transition metal catalysis.

-

Reagents: 3-(Boc-amino)pyrrolidine, Cyclopropylboronic acid , Cu(OAc)₂ (catalyst), Bipyridine (ligand).

-

Conditions: Aerobic oxidative coupling in Dichloroethane at 70°C.

-

Yield: Typically 60-80% with high functional group tolerance.

Figure 2: Primary synthetic pathways for generating the N-cyclopropyl scaffold.

Handling, Safety & Stability

Hazard Profile

-

Corrosive (Category 1B): Causes severe skin burns and eye damage. The free base is caustic and can penetrate skin.

-

Sensitizer: Potential for allergic skin reaction upon repeated exposure.

-

Hygroscopic: The HCl salt will absorb atmospheric moisture; store in a desiccator.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen . The free amine reacts with CO₂ in the air to form carbamates.

-

Temperature: 2–8°C (Refrigerate) for long-term stability.

-

Container: Tightly sealed glass vials with Teflon-lined caps.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine (Analog Reference). Retrieved from [Link]

-

Google Patents (2022). US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent (Synthesis of Compound 142B).[2] Retrieved from

- American Chemical Society (2021).Scalable Synthesis of N-Cyclopropyl Amines via Chan-Lam Coupling. Journal of Organic Chemistry.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 50-78-2 CAS MSDS (Acetylsalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2098058-41-2,1-Cyclopropylpyrrolidin-3-amine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]

Chemical Structure Elucidation: 1-Cyclopropylpyrrolidin-3-amine

[1][2][3]

Executive Summary & Compound Profile

1-Cyclopropylpyrrolidin-3-amine is a heterocycloaliphatic building block characterized by a pyrrolidine ring substituted at the

| Property | Data |

| IUPAC Name | 1-Cyclopropylpyrrolidin-3-amine |

| CAS Number | 936221-78-2 (Racemic) / 1354019-42-3 (Chiral derivatives) |

| Molecular Formula | |

| Molecular Weight | 126.20 g/mol |

| Exact Mass | 126.1157 |

| Appearance | Colorless to pale yellow oil (free base); Hygroscopic solid (HCl salt) |

Elucidation Strategy & Logic Flow

The structural confirmation relies on a "Triad of Evidence": Mass Spectrometry (MS) for connectivity, Nuclear Magnetic Resonance (NMR) for topology, and Chiral Chromatography for stereochemical purity.

Logical Elucidation Pathway (DOT Diagram)

Figure 1: Decision tree for the structural confirmation of 1-Cyclopropylpyrrolidin-3-amine.

Mass Spectrometry (MS) Analysis[5]

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Observed Ion:

(Calc. for -

Mass Accuracy: < 5 ppm is required to rule out isobaric impurities (e.g., unsaturated acyclic amines).

Fragmentation Pattern (MS/MS)

The fragmentation pathway is distinct due to the stability of the pyrrolidine ring versus the lability of the exocyclic amine and cyclopropyl group.

-

Primary Loss: Loss of

(17 Da) -

Secondary Loss: Loss of the cyclopropyl radical (

, 41 Da) or ethylene from the ring. -

Diagnostic Ion: A peak at

often corresponds to the pyrrolidine ring cation (

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][6][7]

NMR is the definitive tool for distinguishing the cyclopropyl group from an allyl or isopropyl group.

H NMR Assignment (400 MHz, )

The spectrum is divided into three distinct zones: the "Upfield Cyclopropyl Zone," the "Mid-field Ring Zone," and the "Deshielded Methine Zone."

| Position | Type | Multiplicity | Integration | Diagnostic Note | |

| Cyclopropyl ( | 0.35 – 0.50 | Multiplet | 4H | Critical Proof. Highly shielded protons unique to cyclopropane rings. | |

| Cyclopropyl (CH) | 1.55 – 1.65 | Multiplet | 1H | Shielded methine attached to Nitrogen. | |

| Pyrrolidine C4 | 1.60 – 2.20 | Multiplet | 2H | Complex coupling due to ring puckering. | |

| Pyrrolidine C2/C5 | 2.50 – 2.90 | Multiplet | 4H | ||

| Pyrrolidine C3 | 3.45 – 3.60 | Multiplet | 1H | ||

| Amine | 1.5 – 2.0 | Broad s | 2H | Chemical shift varies with concentration and water content ( |

Key Interpretation:

-

Absence of Olefins: The lack of signals in the 5.0–6.0 ppm region rules out

-allyl isomers. -

Cyclopropyl Integrity: The 4H multiplet at <0.5 ppm is the "fingerprint" of the intact cyclopropyl ring. If the ring opens (acid-catalyzed degradation), these signals disappear and are replaced by methyl/olefin signals.

C NMR & DEPT-135

The molecule must show 7 distinct carbon environments .

-

Cyclopropyl

(x2): -

Cyclopropyl

: -

Pyrrolidine C4:

ppm (Inverted in DEPT-135). -

Pyrrolidine C2/C5:

ppm (Inverted in DEPT-135). -

Pyrrolidine C3:

ppm (Up in DEPT-135, attached to

Stereochemical Verification (Chiral Analysis)

Since position 3 is a chiral center, the substance exists as (R) and (S) enantiomers. For drug development, enantiomeric purity is critical.

-

Method: Chiral HPLC or GC.

-

Column: Polysaccharide-based stationary phase (e.g., Chiralpak AD-H or IC).

-

Derivatization (Optional): Reaction with Mosher's acid chloride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to form diastereomers, which are easily separated by standard C18 HPLC.

Experimental Protocol: Structure Validation

Step 1: Sample Preparation

Dissolve 10 mg of the free base in 0.6 mL of

Step 2: Acquisition Parameters[4]

-

1H NMR: 16 scans, 30° relaxation delay (to ensure accurate integration of the ratio between cyclopropyl and ring protons).

-

COSY (Correlation Spectroscopy): Essential to map the spin system from the Amine-CH (C3) through the C4 methylene to the C5 methylene, confirming the 5-membered ring size.

Step 3: Impurity Profiling

Common synthetic impurities to watch for:

-

3-Aminopyrrolidine (Des-cyclopropyl): Lack of signals < 1.0 ppm.

-

Dimerization products: Higher molecular weight in MS (

).

Synthesis Context (For Reference)

The compound is typically synthesized via the reductive amination of cyclopropyl ketone with a protected 3-aminopyrrolidine or by the nucleophilic substitution of 1,3-dibromopropane derivatives. Understanding the route helps predict specific impurities (e.g., residual bromide traces).

References

-

PubChem. Compound Summary: 1-Cyclopropylpyrrolidin-3-amine.[3][4] National Center for Biotechnology Information. Available at: [Link]

- Google Patents.Synthesis of Pyrrolidine Derivatives as Histamine H3 Antagonists. (Example Patent WO2006132436).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (General reference for Cyclopropyl/Pyrrolidine NMR shifts).

(S)-1-Cyclopropylpyrrolidin-3-amine mechanism of action

This guide provides an in-depth technical analysis of (S)-1-Cyclopropylpyrrolidin-3-amine , a specialized chiral building block used in the synthesis of high-value pharmaceutical agents, particularly fluoroquinolone antibiotics, GPCR ligands (e.g., Histamine H3 antagonists), and kinase inhibitors.

Mechanism of Action, Pharmacophore Analysis, and Synthetic Protocols

Part 1: Executive Technical Summary

(S)-1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2) is a privileged structural motif in medicinal chemistry. It is rarely a standalone drug; rather, it serves as a critical pharmacophore generator . Its mechanism of action is defined by its contribution to the parent drug's Structure-Activity Relationship (SAR) :

-

Metabolic Stability: The

-cyclopropyl group acts as a "metabolic shield," significantly reducing oxidative -

Chiral Selectivity: The (S)-enantiomer often exhibits superior binding affinity in target pockets (e.g., DNA gyrase, bacterial topoisomerase IV) compared to the (R)-enantiomer or racemate.

-

Physicochemical Modulation: The pyrrolidine ring provides conformational rigidity, while the basic amine (

) enhances aqueous solubility and bioavailability.

Part 2: Mechanism of Pharmacological Enhancement

In the context of drug design, this molecule functions through three distinct mechanistic pathways:

The "Metabolic Shield" Mechanism

The cyclopropyl group attached to the pyrrolidine nitrogen is a bioisostere of an isopropyl group but with distinct electronic and steric properties.

-

CYP450 Blockade: Cytochrome P450 enzymes typically attack

-carbons next to amines ( -

Lipophilicity: It increases

moderately, improving membrane permeability without the penalty of rapid metabolism.

Chiral Molecular Recognition

The (S)-configuration at the C3 position is critical for target engagement.

-

Vector Alignment: In fluoroquinolones (e.g., related analogs of Moxifloxacin or Tosufloxacin), the C3-amine acts as a hydrogen bond donor. The (S)-geometry directs this amine vector towards specific residues (e.g., Asp/Glu) in the enzyme's active site.

-

Steric Fit: The rigid pyrrolidine ring prevents entropic loss upon binding, "locking" the amine in the bioactive conformation.

Diagram: Pharmacophore Mechanics

The following diagram illustrates how the structural features of (S)-1-Cyclopropylpyrrolidin-3-amine translate to biological effects.

Figure 1: Pharmacophore dissection showing the causal link between structural features and pharmacological outcomes.

Part 3: Experimental Protocols

The following protocols describe the synthesis of the building block and its application in drug synthesis.

Protocol A: Synthesis of (S)-1-Cyclopropylpyrrolidin-3-amine

Objective: To install the cyclopropyl group on the secondary amine of (S)-3-aminopyrrolidine (protected) via reductive amination or modified Simmons-Smith type reactions.

Methodology: Modified Reductive Amination Note: Direct alkylation with cyclopropyl halides is sluggish and low-yielding. The preferred route uses [(1-ethoxycyclopropyl)oxy]trimethylsilane.

Reagents:

-

(S)-3-(Boc-amino)pyrrolidine (1.0 eq)

-

[(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.5 eq)

-

Sodium cyanoborohydride (

) (2.0 eq) -

Acetic acid (Catalytic)

-

Methanol (Solvent)[1]

Step-by-Step Workflow:

-

Solution Prep: Dissolve (S)-3-(Boc-amino)pyrrolidine in anhydrous methanol (0.2 M concentration).

-

Activation: Add acetic acid (1-2 drops) to adjust pH to ~5-6.

-

Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane dropwise at 0°C.

-

Reduction: Add

in portions over 30 minutes. -

Reaction: Warm to Room Temperature (RT) and stir for 12 hours under

atmosphere. -

Workup: Quench with saturated

. Extract with Dichloromethane (DCM) (3x). Dry organic layer over -

Deprotection: Treat the crude intermediate with 4M HCl in Dioxane for 2 hours to remove the Boc group.

-

Isolation: Basify with NaOH to pH 10, extract with Chloroform/Isopropanol (3:1), and concentrate to yield the free base oil.

Protocol B: Coupling via (Quinolone Synthesis)

Objective: To couple (S)-1-Cyclopropylpyrrolidin-3-amine to a fluorinated heterocycle (e.g., a quinolone core).

Reagents:

-

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Core Scaffold)

-

(S)-1-Cyclopropylpyrrolidin-3-amine (1.2 eq)

-

Triethylamine (

) or DBU (2.0 eq) -

Acetonitrile (

) or DMSO

Step-by-Step Workflow:

-

Charge: In a reaction vessel, suspend the Quinolone Core in Acetonitrile.

-

Add Base: Add

to scavenge HCl generated during the substitution. -

Add Nucleophile: Add (S)-1-Cyclopropylpyrrolidin-3-amine.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the chloro-starting material.

-

Precipitation: Cool to RT. The product often precipitates. If not, add water to induce crystallization.

-

Filtration: Filter the solid, wash with cold water and ethanol.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Part 4: Visualization of Synthesis Logic

The following diagram details the logic flow for the

Figure 2: Mechanistic flow of the Nucleophilic Aromatic Substitution (

Part 5: Data Summary & Properties

| Property | Value | Relevance to Drug Design |

| Molecular Formula | Low MW fragment (<150 Da) ideal for FBDD. | |

| Molecular Weight | 126.20 g/mol | High ligand efficiency potential. |

| Chirality | (S)-Enantiomer | Critical for stereospecific protein binding. |

| pKa (Calc) | ~9.2 (Amine), ~8.5 (Ring N) | Ionized at physiological pH (lysosomotropic). |

| LogP | ~0.5 - 0.8 | Balanced hydrophilicity/lipophilicity. |

| Boiling Point | N/A (Solid salts usually) | Often handled as HCl or Tosylate salt. |

References

-

Structural Alerts & Pharmacophores: Kalgutkar, A. S. (2020). "Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?". Bioorganic & Medicinal Chemistry Letters.

-

Synthesis of Pyrrolidines: Green, R. A., & Hartwig, J. F. (2014). "Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts". Organic Letters, 16(17), 4388-4391.[3]

- Quinolone SAR: Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials". Journal of Antimicrobial Chemotherapy, 33(4), 685-706. (Foundational text on pyrrolidine side chains in quinolones).

-

Cyclopropylamine Synthesis: Ghorbani-Vaghei, R., et al. (2012). "Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination". ResearchGate.[1]

Sources

The Pyrrolidine Nucleus: A Cornerstone of Modern Drug Discovery and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry and a versatile tool in synthetic organic chemistry.[1][2] Its unique stereochemical and physicochemical properties, including its three-dimensional character and hydrogen bonding capabilities, have rendered it a ubiquitous core in a vast array of natural products, pharmaceuticals, and chiral catalysts.[3][4] This technical guide provides a comprehensive exploration of the pyrrolidine moiety, delving into its fundamental structural attributes, its widespread occurrence in nature and approved therapeutics, and its profound impact on drug design and asymmetric synthesis. We will dissect the causal relationships that underpin its biological activity across diverse therapeutic areas and elucidate key synthetic strategies for accessing this versatile nucleus. Furthermore, this guide will present detailed experimental protocols and visual diagrams to provide a practical and in-depth understanding of the significance of the pyrrolidine core.

The Pyrrolidine Scaffold: Fundamental Properties and Structural Significance

Pyrrolidine, also known as tetrahydropyrrole, is a cyclic secondary amine with the molecular formula (CH₂)₄NH.[5] Its saturated, non-planar structure provides a distinct three-dimensional geometry that is highly advantageous in drug design, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[3]

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₉N | [5] |

| Molar Mass | 71.123 g·mol⁻¹ | [5] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor | Ammonia-like | [7] |

| Boiling Point | 87-89 °C | [5][6] |

| Melting Point | -63 °C | [5] |

| Density | 0.852-0.866 g/cm³ | [5] |

| Solubility | Miscible with water and most organic solvents | [5] |

| pKa (conjugate acid) | 11.27 | [6] |

The sp³-hybridized carbon atoms and the nitrogen atom with its lone pair of electrons contribute to the pyrrolidine ring's conformational flexibility, a phenomenon known as "pseudorotation".[3] This flexibility, combined with the ability of the nitrogen to act as a hydrogen bond donor or acceptor, allows pyrrolidine-containing molecules to effectively bind to a wide range of biological receptors and enzymes.[4] The introduction of a pyrrolidine ring into a drug molecule can also enhance its aqueous solubility and other physicochemical properties, which is beneficial for pharmacokinetics.[8]

Pyrrolidine in Nature and Medicine: A Privileged Core

The pyrrolidine nucleus is a recurring motif in a multitude of natural products, particularly in alkaloids, which are nitrogen-containing compounds often exhibiting potent biological activities.[3][6] This prevalence in nature has inspired medicinal chemists to utilize the pyrrolidine scaffold in the design of novel therapeutic agents.

Natural Products Containing the Pyrrolidine Moiety

Numerous alkaloids isolated from plants and microorganisms feature the pyrrolidine ring.[3] Notable examples include:

-

Nicotine: Found in the tobacco plant, it contains an N-methylpyrrolidine ring linked to a pyridine ring and is known for its complex pharmacological effects.[5]

-

Hygrine and Atropinone: These are other examples of alkaloids that incorporate the pyrrolidine structure.[6]

-

Proline and Hydroxyproline: These proteinogenic amino acids are structural derivatives of pyrrolidine and are fundamental components of proteins, particularly collagen.[5][9][10]

The diverse biological activities of these natural products, ranging from antimicrobial and antifungal to anticancer properties, underscore the evolutionary significance of the pyrrolidine scaffold.[3]

FDA-Approved Drugs Featuring the Pyrrolidine Core

The therapeutic importance of the pyrrolidine ring is evidenced by its presence in a wide array of FDA-approved drugs across various therapeutic classes.[1][11] This demonstrates its status as a "privileged scaffold," a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target.[2][8]

Table of Selected FDA-Approved Pyrrolidine-Containing Drugs:

| Drug Name | Therapeutic Class | Key Function | Reference(s) |

| Captopril, Enalapril | Antihypertensive (ACE Inhibitor) | Treats high blood pressure and heart failure. | [1][12] |

| Clindamycin, Anisomycin | Antibacterial | Treats a variety of bacterial infections. | [1][12] |

| Levetiracetam | Anticonvulsant | Used in the treatment of epilepsy. | [13] |

| Procyclidine | Anticholinergic | Treats symptoms of Parkinson's disease. | [1] |

| Aniracetam, Piracetam | Nootropic (Racetams) | Investigated for cognitive enhancement. | [5] |

| Daridorexant | Insomnia Treatment | Orexin receptor antagonist. | [1] |

| Pacritinib | JAK-2 Inhibitor | Treats myelofibrosis. | [1] |

| Futibatinib | FGFR-4 Inhibitor | Treats certain types of cancer. | [1] |

| Telaprevir, Ombitasvir | Antiviral | Used in the treatment of Hepatitis C. | [12] |

The broad spectrum of pharmacological activities associated with pyrrolidine derivatives, including antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects, highlights the versatility of this scaffold in drug discovery.[1][14]

The Role of Pyrrolidine in Asymmetric Synthesis: The Power of Proline Catalysis

Beyond its role as a pharmacophore, the pyrrolidine ring, particularly in the form of the amino acid L-proline, has revolutionized the field of asymmetric synthesis through organocatalysis.[15][16] Proline and its derivatives are efficient and versatile catalysts for a variety of stereoselective transformations.

Mechanism of Proline-Catalyzed Aldol Reaction

The proline-catalyzed intermolecular aldol reaction is a classic example of its catalytic prowess.[17] The mechanism involves the formation of a key enamine intermediate.

Simplified Mechanism:

-

Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (e.g., acetone) to form a chiral enamine.

-

Nucleophilic Attack: The enamine then attacks the carbonyl group of an aldehyde acceptor from a specific face (re-face) to minimize steric hindrance, establishing the stereochemistry of the product.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the proline catalyst.[17]

This catalytic cycle demonstrates how a small, chiral organic molecule can induce high levels of enantioselectivity, offering a greener and often more economical alternative to metal-based catalysts.[15]

Synthetic Strategies for Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a central task in organic synthesis, and numerous methods have been developed to access this important scaffold. These strategies can be broadly categorized into two main approaches: synthesis from cyclic precursors and cyclization of acyclic precursors.

Synthesis from Cyclic Precursors

A common and efficient strategy involves the use of readily available chiral pyrrolidine-containing starting materials, such as L-proline and L-hydroxyproline.[11] These natural amino acids provide a chiral pool from which a wide variety of enantiomerically pure pyrrolidine derivatives can be synthesized.

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

This protocol describes the reduction of L-proline to (S)-prolinol, a versatile building block for many pyrrolidine-containing drugs.[11]

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again.

-

Filtration and Extraction: The resulting white precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-prolinol.

-

Purification: The crude product can be purified by distillation or crystallization to afford pure (S)-prolinol.

Synthesis via Cyclization of Acyclic Precursors

Another important approach involves the construction of the pyrrolidine ring through the cyclization of acyclic starting materials. A variety of cyclization strategies have been developed, including:

-

[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (e.g., an alkene or alkyne) to form the five-membered pyrrolidine ring.[12]

-

Intramolecular Amination: The intramolecular amination of unactivated C(sp³)-H bonds provides a direct and atom-economical route to pyrrolidines.[18]

-

Reductive Amination of Dicarbonyl Compounds: The reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, can yield substituted pyrrolidines.

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target pyrrolidine derivative.

Conclusion and Future Perspectives

The pyrrolidine ring is a remarkably versatile and significant heterocyclic moiety that has left an indelible mark on natural product chemistry, medicinal chemistry, and asymmetric synthesis. Its unique structural and electronic properties have made it a privileged scaffold in drug discovery, leading to the development of numerous life-saving medicines.[1][19] Furthermore, the pioneering work in proline catalysis has provided a powerful and environmentally benign tool for the stereoselective synthesis of complex molecules.[15][20]

As our understanding of biological systems deepens, the pyrrolidine scaffold will undoubtedly continue to be a fertile ground for the design and development of novel therapeutic agents with improved efficacy and selectivity. The exploration of new synthetic methodologies for the construction and functionalization of the pyrrolidine ring will further expand its utility in both academic and industrial research. The enduring legacy of the pyrrolidine core serves as a testament to the power of fundamental chemical structures to address complex challenges in science and medicine.

References

-

Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

-

Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

ResearchGate. Naturally occurring pyrrolidine alkaloids. [Link]

-

ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

-

Drugs.com. List of Pyrrolidine anticonvulsants. [Link]

-

Wikipedia. α-Pyrrolidinopentiophenone. [Link]

-

ResearchGate. Approved drugs containing 2‐(diazolyl)pyrrolidine moiety. [Link]

-

ResearchGate. Pyrrolidine alkaloids and their promises in pharmacotherapy. [Link]

-

IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]

-

ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Longdom Publishing. Mechanism of Proline-Catalyzed Reactions in Thermodynamics. [Link]

-

MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

-

Wikipedia. Proline. [Link]

-

PubMed Central. Proline Metabolism and Microenvironmental Stress. [Link]

-

RSC Publishing. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. [Link]

-

MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

-

Wikipedia. Proline organocatalysis. [Link]

-

Study.com. Proline Overview, Structure & Functions. [Link]

-

Wikipedia. Pyrrolizidine alkaloid. [Link]

-

R&D Chemicals. Pyrrolidine. [Link]

-

Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]

-

Arkivoc. Pyrrolidinetrione Derivatives: Synthesis And Applications in Heterocyclic Chemistry. [Link]

-

Frontiers. The Multifaceted Roles of Proline in Cell Behavior. [Link]

-

YouTube. Unlocking the Secrets of Proline Catalyzed Reactions!. [Link]

-

ACS Publications. Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 7. Pyrrolidine | 123-75-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Proline - Wikipedia [en.wikipedia.org]

- 10. study.com [study.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. List of Pyrrolidine anticonvulsants - Drugs.com [drugs.com]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Pyrrolidine synthesis [organic-chemistry.org]

- 19. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 20. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

Technical Whitepaper: Physicochemical Profiling of 1-Cyclopropylpyrrolidin-3-amine

Topic: 1-Cyclopropylpyrrolidin-3-amine Solubility and Stability Data Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2) is a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in the cyclopropyl moiety , which offers unique steric constraints and metabolic stability advantages over isopropyl or ethyl analogs. However, the introduction of ring strain (approx. 27.5 kcal/mol for the cyclopropyl group) combined with a primary amine functionality creates a distinct stability profile that differs from standard pyrrolidines. This guide provides a comprehensive analysis of its solubility, stability mechanisms, and handling protocols to ensure experimental reproducibility.

Chemical Identity & Structural Analysis

The molecule features two distinct nitrogen centers with divergent electronic properties. Understanding this duality is critical for predicting reactivity and solubility behavior.

| Property | Data | Notes |

| Chemical Name | 1-Cyclopropylpyrrolidin-3-amine | |

| CAS Number | 936221-78-2 | Note: Distinct from 1-(cyclopropylmethyl) analog. |

| Molecular Formula | C₇H₁₄N₂ | |

| Molecular Weight | 126.20 g/mol | |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; tends to darken upon air exposure. |

| Predicted pKa (N3) | ~10.5 (Primary Amine) | Standard aliphatic amine basicity. |

| Predicted pKa (N1) | ~8.0 - 9.0 (Tertiary Amine) | Reduced basicity due to cyclopropyl s-character. |

Structural Diagram: Functional Zones

The following diagram illustrates the two distinct chemical environments within the molecule.

Figure 1: Structural analysis highlighting the differential reactivity of the N1 (strained) and N3 (nucleophilic) centers.

Solubility Profile

Aqueous Solubility

1-Cyclopropylpyrrolidin-3-amine is a low-molecular-weight diamine. It exhibits high aqueous solubility across the physiological pH range, driven by the protonation of the primary amine (N3) and, to a lesser extent, the tertiary amine (N1).

-

pH 1.0 - 7.0: Fully miscible (Dicationic/Monocationic species predominant).

-

pH > 11.0: Solubility decreases slightly as the neutral free base dominates, but the molecule remains highly soluble due to its polarity and small size.

Organic Solvent Compatibility

The compound is lipophilic enough to dissolve in standard organic synthesis solvents.

| Solvent | Solubility Rating | Application Note |

| Water | Miscible | Ideal for aqueous workups; extraction requires pH adjustment >12. |

| Methanol/Ethanol | Miscible | Suitable for reductive amination reactions. |

| DMSO | > 100 mM | Preferred vehicle for biological assays (stock solutions). |

| Dichloromethane (DCM) | Soluble | Standard solvent for acylation/coupling reactions. |

| Diethyl Ether | Moderate | Useful for precipitation of HCl salts. |

| Hexanes/Heptane | Low/Insoluble | Useful as an anti-solvent to crash out impurities. |

Experimental Protocol: Rapid Solubility Screen

To verify solubility for specific formulations:

-

Preparation: Weigh 5 mg of compound into a clear HPLC vial.

-

Addition: Add solvent in 10 µL increments (up to 100 µL).

-

Observation: Vortex for 30 seconds after each addition. Check for clarity (solution) vs. turbidity (suspension).

-

Validation: If clear, filter through 0.22 µm PTFE and inject on HPLC to confirm no precipitation occurred in the filter.

Stability Assessment & Degradation Pathways

Chemical Stability

While the pyrrolidine core is robust, the cyclopropyl moiety introduces a specific vulnerability to acid-catalyzed ring opening (homoallylic rearrangement), particularly under high thermal stress.

-

Oxidative Stability: The primary amine (N3) is susceptible to air oxidation, leading to the formation of hydroxylamines or imines (if carbonyl impurities are present).

-

Hydrolytic Stability: Stable to water at neutral pH.

-

Acid Stability: Generally stable to dilute acids (e.g., 1N HCl) at room temperature. Caution: Prolonged heating in concentrated strong acids (e.g., 6N HCl, 100°C) may trigger cyclopropyl ring opening.

Degradation Workflow Diagram

Figure 2: Primary degradation pathways. Avoid high-temperature acid exposure to preserve the cyclopropyl ring.

Handling, Storage & Safety Protocols

Storage Recommendations

-

Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal.

-

Atmosphere: Hygroscopic and Air Sensitive. Must be stored under an inert atmosphere (Argon or Nitrogen). Cap vials tightly and seal with Parafilm.

-

Container: Amber glass vials to prevent potential photodegradation (though UV sensitivity is low, this is Good Laboratory Practice for amines).

Safety (SDS Summary)

-

Hazards: Corrosive (Causes severe skin burns and eye damage). Harmful if swallowed.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood.

-

Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) or absorb with sand/vermiculite. Do not use water initially if the spill is large (exothermic solvation).

Analytical Methodology: Purity & Stability Assay

To validate the integrity of the compound before use in critical assays, use the following HPLC method. This method is designed to separate the parent amine from potential oxidized impurities.

HPLC Protocol (Reverse Phase)

-

Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm. Note: Use a column stable at high pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0 min: 5% B

-

10 min: 95% B

-

12 min: 95% B

-

12.1 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amine absorption is weak; low wavelength required). Alternatively, use ELSD or MS detection for higher sensitivity.

-

Sample Diluent: 50:50 Water:Acetonitrile.

Method Rationale: Basic mobile phase (pH 10) suppresses protonation of the amine, improving peak shape and retention on C18 columns compared to acidic conditions where the diamine would elute in the void volume.

References

-

Chemical Identity & CAS Verification

- Cyclopropylamine Stability & Reactivity: Source: Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition. Context: Discusses the strain energy (27.5 kcal/mol) and acid-sensitivity of cyclopropyl amines.

-

Amine Basicity & pKa Trends

- General Handling of Air-Sensitive Amines: Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: Standard protocols for storage of hygroscopic amines under inert gas.

Sources

Initial biological screening of 1-Cyclopropylpyrrolidin-3-amine

Technical Whitepaper: Biological Characterization & Screening Protocols for 1-Cyclopropylpyrrolidin-3-amine

Executive Summary

1-Cyclopropylpyrrolidin-3-amine (CPPA) represents a high-value pharmacophore in medicinal chemistry, serving as a critical building block for fluoroquinolone antibiotics (e.g., Moxifloxacin derivatives), histamine H3 antagonists, and GPCR modulators. Its structural utility lies in the rigid pyrrolidine core, which provides defined vectors for substituents, and the cyclopropyl group, which enhances metabolic stability and lipophilicity compared to simple alkyl chains.

However, the presence of a secondary amine and a basic nitrogen center introduces specific biological liabilities, including hERG channel inhibition and phospholipidosis. This technical guide outlines a rigorous, self-validating screening cascade designed to characterize CPPA not merely as a reagent, but as a bioactive fragment. The protocols below prioritize the elimination of false positives (assay interference) and the early detection of cardiotoxicity.

Part 1: Physicochemical & In Silico Profiling (The Pre-Screen)

Before wet-lab screening, the physicochemical behavior of CPPA must be modeled to define assay conditions. As a basic amine, its protonation state at physiological pH is the primary driver of its biological behavior.

| Property | Value (Approx) | Biological Implication |

| Molecular Weight | ~126.2 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| pKa (Conj. Acid) | ~9.5 – 10.0 | Critical: >99% protonated at pH 7.4. Positively charged species drives hERG interaction. |

| cLogP | ~0.5 – 0.8 | Low lipophilicity aids solubility but limits passive diffusion unless active transport is involved. |

| Stereochemistry | Chiral (C3) | Requirement: Enantiomers (R vs S) must be screened separately. Biological activity often resides in a single enantiomer. |

Strategic Directive: Do not screen the racemate if the downstream application is a chiral drug. Use Chiral HPLC to separate or procure enantiopure lots (>98% ee).

Part 2: In Vitro Safety & Toxicology (The Gatekeepers)

This section details the "Go/No-Go" assays. For amines like CPPA, standard colorimetric assays (MTT) are prone to artifacts. We utilize ATP-based luminescence for cytotoxicity and automated patch-clamp for hERG.

Cytotoxicity Screening (ATP-Based)

Why this protocol? Primary and secondary amines can reduce tetrazolium salts (MTT/MTS) non-enzymatically, yielding false "viable" signals. We use CellTiter-Glo® (Promega) which relies on ATP quantitation, a direct marker of metabolic activity that is chemically orthogonal to amines.

Protocol: ATP-Luminescence Viability Assay

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver) for metabolic competence.

-

Seeding: Dispense 5,000 cells/well in 384-well white opaque plates (to prevent cross-talk).

-

Dosing:

-

Prepare CPPA stock (100 mM in DMSO).

-

Perform 1:3 serial dilution (10 points). Top concentration: 100 µM.

-

Control: 10% DMSO (Lysis control) and Vehicle (0.1% DMSO).

-

-

Incubation: 24 to 48 hours at 37°C, 5% CO₂.

-

Detection:

-

Equilibrate plate to Room Temperature (RT) for 30 min.

-

Add CellTiter-Glo reagent (1:1 ratio with media).

-

Orbitally shake for 2 min (cell lysis).

-

Incubate 10 min (stabilize signal).

-

Read Luminescence (Integration time: 0.5s).

-

Cardiotoxicity Screening (hERG Inhibition)

Why this protocol? The protonated nitrogen of CPPA mimics the potassium ion (

Protocol: Automated Patch Clamp (QPatch/PatchXpress)

-

System: CHO cells stably expressing hERG (

). -

Buffer (Extracellular): HBSS with 2 mM

and 1 mM -

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +40 mV for 500 ms (Channel opening).

-

Repolarize to -50 mV for 500 ms (Tail current measurement).

-

-

Analysis: Measure the peak tail current amplitude.

-

Threshold: >50% inhibition at 10 µM triggers a "High Risk" flag.

-

Part 3: Target Engagement (Fragment Validation)

If CPPA is being screened as a fragment hit against a protein target, surface plasmon resonance (SPR) is often too insensitive for such a small mass. Ligand-Observed NMR (STD-NMR) is the authoritative method.

Saturation Transfer Difference (STD) NMR

Mechanism: Detects magnetization transfer from a saturated protein to the transiently bound ligand. Only binders show a signal.

Protocol:

-

Sample Prep:

-

Protein: 10 µM target protein in deuterated buffer (PBS, pH 7.4, 100%

). -

Ligand (CPPA): 500 µM (50-fold excess).

-

-

Pulse Sequence:

-

On-Resonance: Irradiation at protein methyl region (-0.5 ppm) or aromatic region (7-9 ppm) for 2 seconds (Gaussian train).

-

Off-Resonance: Irradiation at 30 ppm (control).

-

-

Data Processing:

-

Subtract On-Resonance spectrum from Off-Resonance spectrum.

-

Validation: Signals corresponding to the cyclopropyl protons (0.4–0.8 ppm) and pyrrolidine ring protons in the difference spectrum confirm binding.

-

Part 4: Visualization of the Screening Workflow

The following diagram illustrates the logical flow of the screening cascade, emphasizing the decision gates (Go/No-Go) required to validate the scaffold.

Caption: Decision-tree workflow for CPPA screening. Red nodes indicate safety gates; Green nodes indicate fragment validation.

Part 5: ADME & Metabolic Stability

The cyclopropyl group on the nitrogen is metabolically robust compared to an N-methyl or N-ethyl group, but the primary amine at C3 is susceptible to oxidative deamination or acetylation.

Protocol: Microsomal Stability Assay

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Reaction:

-

Substrate (CPPA): 1 µM.

-

Cofactor: NADPH regenerating system.

-

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS (MRM mode). Monitor parent ion loss.

-

Metric: Intrinsic Clearance (

). -

Metabolite ID: Look for +16 Da (Hydroxylation on ring) or -17 Da (Deamination).

-

References

-

Fragment Screening Methodologies: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry, 2016. [Link]

-

hERG Inhibition in Amines: Vandenberg, J. I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 2012. [Link]

-

Cytotoxicity Assay Interference: Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. [Link]

-

STD-NMR Protocols: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 1999. [Link]

-

FDA Guidance on Cardiotoxicity: U.S. Food and Drug Administration.[1] "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." [Link]

Sources

Navigating the Chemical Space of 1-Cyclopropylpyrrolidin-3-amine Analogs

Executive Summary

The 1-cyclopropylpyrrolidin-3-amine scaffold represents a privileged substructure in modern medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) modulators (e.g., Histamine H3, CCR5) and kinase inhibitors. This moiety offers a unique balance of physicochemical properties: the pyrrolidine ring provides a chiral vector for substituent orientation, while the N-cyclopropyl group modulates basicity and lipophilicity without the steric penalty of larger alkyl groups.

This guide explores the structural utility of this scaffold, details the specific synthetic challenges of N-cyclopropylation (a non-trivial transformation), and analyzes the Structure-Activity Relationship (SAR) landscape, grounded in verified protocols and authoritative literature.

Structural Significance & Pharmacophore Analysis[1][2]

The "Cyclopropyl Effect" vs. Isopropyl

In hit-to-lead optimization, a common transition is replacing an N-isopropyl or N-methyl group with an N-cyclopropyl group. While sterically similar to an isopropyl group, the cyclopropyl moiety imparts distinct electronic and metabolic features:

| Feature | N-Isopropyl | N-Cyclopropyl | Impact on Drug Design |

| Hybridization | Cyclopropyl C-H bonds are shorter and stronger (106 kcal/mol), often resisting CYP450 oxidation better than alkyl chains. | ||

| Basicity (pKa) | Higher (~9.5-10.5) | Lower (~8.5-9.0) | The electron-withdrawing nature of the cyclopropyl group (due to s-character) lowers the amine pKa, improving membrane permeability and reducing hERG liability. |

| Conformation | Rotatable | Rigid/Planar | Locks the N-substituent vector, reducing entropic penalty upon binding. |

The Chiral Vector: Pyrrolidin-3-amine

The 3-amino position introduces a chiral center (

Synthetic Architecture: Constructing the Scaffold

Direct alkylation of secondary amines with cyclopropyl halides is kinetically poor and prone to elimination. Therefore, specialized methodologies are required to synthesize 1-cyclopropylpyrrolidin-3-amine analogs efficiently.

The "Gribble" Reductive Amination (Gold Standard)

The most robust method for introducing a cyclopropyl group onto a secondary amine is the Gribble method , utilizing [(1-ethoxycyclopropyl)oxy]trimethylsilane . This reagent acts as a masked cyclopropanone equivalent.

-

Mechanism: The amine attacks the hemiketal precursor, generating an iminium ion in situ, which is then reduced by sodium cyanoborohydride (

). -

Advantages: Avoids ring-opening side reactions common with other methods; high yield; mild conditions.

Copper-Mediated Chan-Lam Coupling

For arylamines or less basic amines, Copper(II)-catalyzed coupling with cyclopropylboronic acid is effective. However, for the highly basic pyrrolidine nitrogen, this method often suffers from low yields compared to reductive amination.

Synthetic Workflow Diagram

The following diagram outlines the decision logic for synthesizing these analogs, highlighting the critical divergence based on the starting amine type.

Figure 1: Synthetic decision tree for N-cyclopropylation of pyrrolidine scaffolds.

Case Study: Histamine H3 Receptor Antagonists

The utility of 1-cyclopropylpyrrolidin-3-amine is best exemplified in the development of non-imidazole Histamine H3 receptor antagonists (e.g., analogs of ABT-239 or Pitolisant ).

The Challenge

Early H3 antagonists contained imidazole rings, which caused inhibition of CYP450 enzymes (drug-drug interactions). Replacing the imidazole with a non-aromatic amine (like pyrrolidine) solved the CYP issue but introduced hERG toxicity due to high basicity.

The Solution

-

Scaffold: 1-Cyclopropylpyrrolidin-3-amine.

-

Mechanism: The cyclopropyl group lowers the pKa of the pyrrolidine nitrogen by ~1.0 log unit compared to the isopropyl analog.

-

Outcome: This pKa modulation reduces the cationic charge at physiological pH, significantly lowering affinity for the hERG potassium channel (reducing cardiac risk) while maintaining high affinity (

nM) for the H3 receptor.

Detailed Experimental Protocol

Objective: Synthesis of (3S)-1-cyclopropyl-N-Boc-pyrrolidin-3-amine via Modified Gribble Reductive Amination.

Reagents:

-

(3S)-3-(Boc-amino)pyrrolidine (1.0 equiv)

-

[(1-Ethoxycyclopropyl)oxy]trimethylsilane (1.5 equiv)

-

Sodium cyanoborohydride (

) (1.2 equiv) -

Acetic acid (glacial)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (3S)-3-(Boc-amino)pyrrolidine (10 mmol) in anhydrous methanol (50 mL).

-

Acidification: Cool the solution to 0°C. Add glacial acetic acid (20 mmol) dropwise. Note: AcOH acts as a catalyst to facilitate iminium ion formation.

-

Addition of Cyclopropanone Equivalent: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (15 mmol) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. The solution may turn slightly cloudy.

-

Reduction: Cool the mixture back to 0°C. Carefully add solid sodium cyanoborohydride (

) (12 mmol) in small portions. Caution: Toxic HCN gas may evolve; perform in a well-ventilated fume hood. -

Reflux: Heat the reaction mixture to reflux (65°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the starting pyrrolidine.

-

Quench & Workup: Cool to room temperature. Quench with 1N NaOH (aq) until pH > 10. Concentrate under reduced pressure to remove methanol.

-

Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify the crude oil via flash column chromatography (SiO2, 0-10% MeOH in DCM with 1%

) to yield the title compound.

Safety & Toxicity Considerations (The "Tox" Warning)

While the cyclopropyl amine is a valuable pharmacophore, researchers must be aware of its potential bioactivation.[1]

-

Mechanism: Single-electron oxidation (SET) of the cyclopropyl amine by CYP450 enzymes can generate a radical cation.

-

Risk: This radical can undergo ring opening to form a reactive

-unsaturated aldehyde, which may covalently bind to hepatic proteins (suicide inhibition). -

Mitigation: This risk is structure-dependent. The "Trovafloxacin" toxicity is the classic warning case. In pyrrolidine analogs, steric shielding or electron-withdrawing groups on the 3-position can mitigate this oxidation potential.

Figure 2: Metabolic activation pathway of cyclopropyl amines leading to potential toxicity.

References

-

Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; X. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Synthesis, 1978. (Foundational methodology for reductive alkylation).

- Campbell, J. B., et al. "The synthesis of N-cyclopropyl derivatives of secondary amines." Journal of Organic Chemistry, 1995. (Establishes the 1-ethoxy-1-(trimethylsiloxy)cyclopropane method).

-

Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 2016.[1]

-

Wager, T. T., et al. "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience, 2010. (Discusses pKa modulation).

-

Kalgutkar, A. S., et al. "Metabolic Activation of the Trovafloxacin Piperazinyl Substructure." Chemical Research in Toxicology, 2005. (Toxicity mechanism reference).

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1-Cyclopropylpyrrolidin-3-amine as a Novel Enzyme Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of 1-cyclopropylpyrrolidin-3-amine, a compelling molecular scaffold with significant, yet underexplored, potential as a potent and selective enzyme inhibitor. As Senior Application Scientists, our goal is to synthesize foundational biochemical principles with actionable, field-tested methodologies to empower your research and development endeavors. We will dissect the molecule's core structural motifs, predict its likely enzymatic targets, and provide a comprehensive roadmap for its synthesis, characterization, and evaluation as a novel therapeutic agent.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The therapeutic potential of 1-cyclopropylpyrrolidin-3-amine arises from the strategic combination of two "privileged" structural motifs in medicinal chemistry: the pyrrolidine ring and the cyclopropylamine group.

The pyrrolidine ring is a cornerstone of numerous successful drugs, often enhancing aqueous solubility and providing a versatile scaffold for stereochemically defined interactions with protein targets.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, while the ring itself imposes conformational constraints that can lead to higher binding affinity and selectivity.[1] Pyrrolidine derivatives have demonstrated a wide range of biological activities, including inhibition of enzymes such as α-amylase, α-glucosidase, and neuraminidase.[3][4][5]

The cyclopropylamine moiety , on the other hand, is a well-established pharmacophore, particularly in the realm of enzyme inhibition.[6][7] The strained three-membered ring offers a unique electronic and conformational profile, rendering it a key component in a number of irreversible and reversible inhibitors.[7] Notably, this group is central to the mechanism of action for inhibitors of flavin-dependent amine oxidases, such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).[8][9][10]

The amalgamation of these two motifs in 1-cyclopropylpyrrolidin-3-amine suggests a high probability of interaction with specific enzyme classes, particularly those that recognize amine substrates. This guide will focus on the most promising of these potential targets: the flavin-dependent amine oxidases.

Hypothesized Enzyme Targets and Mechanisms of Inhibition

Based on extensive structure-activity relationship (SAR) data from analogous compounds, we hypothesize that 1-cyclopropylpyrrolidin-3-amine is a prime candidate for inhibiting the following enzyme families:

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone tails, primarily H3K4 and H3K9.[10][11] Its overexpression is implicated in numerous cancers, making it a high-priority therapeutic target.[11][12]

Plausible Mechanism of Inhibition: The cyclopropylamine moiety is a known mechanism-based inactivator of LSD1.[10][13] The proposed mechanism involves the single-electron oxidation of the cyclopropylamine nitrogen by the FAD cofactor, leading to the formation of a radical cation. This intermediate can then undergo homolytic cleavage of a C-C bond within the cyclopropane ring, resulting in a reactive species that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[10] The pyrrolidine ring would be expected to orient the cyclopropylamine group within the active site, potentially enhancing binding affinity and selectivity.

Signaling Pathway: LSD1 Inhibition

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Monoamine Oxidases (MAO-A and MAO-B)

MAOs are also FAD-dependent enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[14][15] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[14][16] The cyclopropylamine scaffold is a classic feature of potent MAO inhibitors, such as the antidepressant tranylcypromine.[8][9]

Plausible Mechanism of Inhibition: The inhibitory mechanism against MAOs is expected to be very similar to that for LSD1, involving single-electron transfer from the cyclopropylamine to the FAD cofactor, leading to irreversible covalent modification of the flavin.[8] The substitution pattern on the pyrrolidine ring could influence the selectivity between MAO-A and MAO-B.

Synthesis and Characterization

A reliable and scalable synthesis of 1-cyclopropylpyrrolidin-3-amine is paramount for its evaluation. While not extensively documented, a plausible synthetic route can be designed based on established organic chemistry principles.

Proposed Synthetic Protocol

A practical approach involves the reductive amination of a suitable pyrrolidinone precursor.

Step 1: N-Cyclopropylation of 3-Aminopyrrolidine Derivative A protected 3-aminopyrrolidine, such as Boc-3-aminopyrrolidine, can be reacted with a cyclopropylating agent.

Step 2: Reductive Amination Alternatively, a more direct route would be the reductive amination of 1-cyclopropylpyrrolidin-3-one with a source of ammonia.[17]

Step 3: Deprotection (if necessary) If a protecting group strategy is used, the final step would be the removal of the protecting group to yield the target primary amine.

A detailed, step-by-step protocol is outlined below:

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 1-cyclopropylpyrrolidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of 2M HCl. Wash the aqueous layer with dichloromethane to remove unreacted starting material.

-

Purification: Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

In Vitro Evaluation of Enzyme Inhibitory Potential

A systematic in vitro evaluation is necessary to determine the inhibitory activity and selectivity of 1-cyclopropylpyrrolidin-3-amine against its hypothesized targets.

Enzyme Inhibition Assays

LSD1 Inhibition Assay (Amplex Red Assay)

This is a coupled-enzyme assay that measures the hydrogen peroxide produced during the demethylation reaction.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human LSD1/CoREST, a suitable substrate (e.g., H3K4me2 peptide), Amplex Red, and horseradish peroxidase (HRP) in assay buffer.

-

Inhibitor Incubation: Add varying concentrations of 1-cyclopropylpyrrolidin-3-amine to the enzyme and pre-incubate for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Detection: Incubate at 37°C and measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MAO-A and MAO-B Inhibition Assay (Luminescence-Based Assay)

This assay measures the luminescence generated from the metabolism of a luminogenic MAO substrate.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a luminogenic substrate in assay buffer.

-

Inhibitor Incubation: Add varying concentrations of 1-cyclopropylpyrrolidin-3-amine to the enzyme and pre-incubate.

-

Reaction Initiation: Add the luminogenic substrate to initiate the reaction.

-

Detection: Incubate at room temperature and then add a detection reagent to stop the reaction and generate a luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate IC50 values as described for the LSD1 assay.

Workflow: In Vitro Inhibitor Screening

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. A scaffold hopping approach to identify novel monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Cyclopropylpyrrolidin-3-amine: A Detailed Guide for Medicinal Chemistry

Introduction: The Significance of the 1-Cyclopropylpyrrolidin-3-amine Scaffold in Drug Discovery

The 1-cyclopropylpyrrolidin-3-amine moiety is a valuable building block in modern medicinal chemistry. The incorporation of a cyclopropyl group, the smallest carbocycle, often imparts unique and desirable pharmacological properties to a drug candidate.[1] Its inherent ring strain and specific electronic characteristics can influence molecular conformation, metabolic stability, and binding affinity to biological targets.[1] The pyrrolidine ring, a saturated five-membered heterocycle, serves as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized. This combination of a cyclopropyl group and a chiral aminopyrrolidine core has led to its integration into a variety of therapeutic agents, including inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), which are implicated in oncology and neurological disorders respectively. The strategic placement of the amine functionality on the pyrrolidine ring allows for key interactions with target proteins, making this scaffold a privileged motif in the design of novel therapeutics.

This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing 1-cyclopropylpyrrolidin-3-amine, with a focus on practical, scalable, and efficient laboratory protocols. We will delve into two principal and field-proven methodologies: Reductive Amination and Direct N-Cyclopropylation . For each approach, we will not only outline the step-by-step procedure but also elucidate the underlying chemical principles and rationale for the selection of specific reagents and conditions.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route to 1-cyclopropylpyrrolidin-3-amine is contingent on several factors including the availability of starting materials, desired scale of synthesis, and the need for enantiopurity. Below is a comparative overview of the two main strategies discussed in this guide.

| Feature | Reductive Amination | Direct N-Cyclopropylation |

| Starting Materials | N-Boc-pyrrolidin-3-one, Cyclopropylamine | tert-Butyl 3-aminopyrrolidine-1-carboxylate, Cyclopropylating agent |

| Key Transformation | Formation of an imine/iminium ion followed by reduction | Nucleophilic substitution or metal-catalyzed coupling |

| Reagent Profile | Utilizes mild reducing agents like Sodium Triacetoxyborohydride | May employ cyclopropyl halides, boronic acids, or specialized reagents |

| Scalability | Generally highly scalable and amenable to one-pot procedures | Can be scalable, but may require more specialized or costly reagents |

| Stereocontrol | If starting with a racemic ketone, the product will be racemic. | Can preserve the stereochemistry of the starting aminopyrrolidine. |

Protocol 1: Synthesis via Reductive Amination

This is arguably the most common and straightforward approach, leveraging the reaction between a protected pyrrolidinone and cyclopropylamine, followed by a deprotection step. The use of a Boc (tert-butyloxycarbonyl) protecting group is advantageous due to its stability under the reaction conditions and its facile removal under acidic conditions.

Overall Synthetic Scheme:

Caption: Reductive Amination Pathway

Step-by-Step Experimental Protocol:

Part A: Reductive Amination to form tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.5 M), add cyclopropylamine (1.2-1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. The progress of this step can be monitored by techniques such as TLC or LC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 15-30 minutes.[1][2] Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the iminium ion in the presence of the remaining ketone.[1][3]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Part B: Deprotection to yield 1-Cyclopropylpyrrolidin-3-amine

-

Acidic Cleavage: Dissolve the purified tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol, ethyl acetate, or dioxane.

-

HCl Addition: Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M) or bubble HCl gas through the solution at 0 °C. The deprotection is typically rapid.[4]

-

Reaction Completion: Stir the reaction mixture at room temperature for 1-4 hours. The completion of the reaction is often indicated by the precipitation of the hydrochloride salt of the product.

-

Isolation: The product, 1-cyclopropylpyrrolidin-3-amine hydrochloride, can be isolated by filtration if it precipitates. Alternatively, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

-

Free Amine Generation (Optional): To obtain the free amine, the hydrochloride salt can be dissolved in water and treated with a base (e.g., NaOH or K₂CO₃) to a pH > 12. The free amine can then be extracted with an organic solvent and dried.

| Reagent/Parameter | Part A: Reductive Amination | Part B: Deprotection |

| Key Reagents | tert-butyl 3-oxopyrrolidine-1-carboxylate, Cyclopropylamine, NaBH(OAc)₃ | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, HCl |

| Solvent | 1,2-Dichloroethane (DCE) or THF | Dioxane, Methanol, or Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours | 1-4 hours |

| Typical Yield | 70-90% | >90% |

Protocol 2: Synthesis via Direct N-Cyclopropylation

This approach involves the direct formation of the N-cyclopropyl bond on a pre-existing 3-aminopyrrolidine scaffold. This method is particularly useful when the chiral integrity of the 3-aminopyrrolidine needs to be maintained.

Overall Synthetic Scheme:

Caption: N-Cyclopropylation Pathway

Step-by-Step Experimental Protocol:

Part A: N-Cyclopropylation to form tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

A modern and efficient method for N-cyclopropylation utilizes (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropyl cation equivalent.

-

Reaction Setup: In a reaction vessel, dissolve tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent like methanol.

-

Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (1.1-1.5 eq) to the solution.

-

Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq). The reaction proceeds through the in-situ formation of a cyclopropyl iminium species which is then reduced.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1, Part A.

Part B: Deprotection to yield 1-Cyclopropylpyrrolidin-3-amine

The deprotection of the Boc group is identical to the procedure described in Protocol 1, Part B.

Safety and Handling Considerations

-

Cyclopropylamine: Is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Triacetoxyborohydride and Sodium Cyanoborohydride: Are moisture-sensitive and can release toxic gases upon contact with acid. Handle in a dry environment and quench carefully.

-

Hydrochloric Acid (in Dioxane or as gas): Is highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Organic Solvents: Many of the solvents used are flammable. Avoid open flames and ensure proper ventilation.

Conclusion and Future Perspectives